2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a phenyl group and a benzoate moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C20H10ClNO6S |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C20H10ClNO6S/c21-15-7-6-12(8-16(15)22(25)26)19(23)27-13-9-14(11-4-2-1-3-5-11)18-17(10-13)29-20(24)28-18/h1-10H |
InChI Key |
HPDBNWIINHKSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxathiole Ring: The benzoxathiole ring can be synthesized by the cyclization of a suitable thiol with an ortho-substituted halobenzene under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzoate Moiety: The benzoate moiety can be introduced by esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzoxathioles
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a quorum sensing inhibitor in bacterial communication systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but with an acetate group instead of the phenyl and benzoate moieties.
BENZO[D]THIAZOLE-2-THIOL BEARING 2-OXO-2-SUBSTITUTED-PHENYLETHAN-1-YL: Similar core structure with different substituents.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE is unique due to its combination of a benzoxathiole ring with a phenyl group and a benzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
